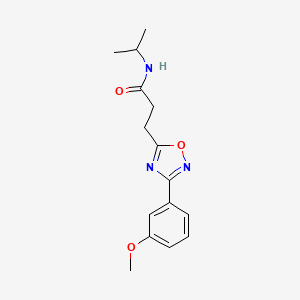
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPOP is a derivative of the oxadiazole family, which has been extensively studied for its biological activities. In
Mécanisme D'action
The mechanism of action of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of enzymatic activity and the scavenging of reactive oxygen species. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to scavenge reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects:
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to have antioxidant activity by scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. Additionally, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the activity of enzymes involved in neurotransmitter metabolism, which may have implications for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its potent anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various diseases. Additionally, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the activity of enzymes involved in neurotransmitter metabolism, which may have implications for cognitive function. However, one of the limitations of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential area of research is the development of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide-based fluorescent probes for biological imaging studies. Another area of research is the investigation of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, or N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide exhibits potent anti-inflammatory, antioxidant, and neuroprotective activities, and has been investigated for its potential use as a fluorescent probe in biological imaging studies. Further research is needed to fully understand the mechanism of action of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
Applications De Recherche Scientifique
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit potent anti-inflammatory, antioxidant, and neuroprotective activities. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential use as a fluorescent probe in biological imaging studies.
Propriétés
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)16-13(19)7-8-14-17-15(18-21-14)11-5-4-6-12(9-11)20-3/h4-6,9-10H,7-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULXWPWIGQCKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

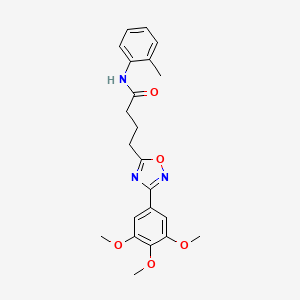

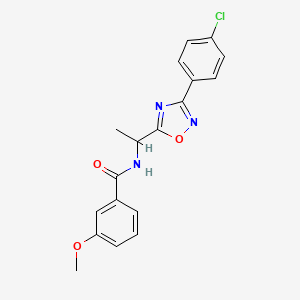
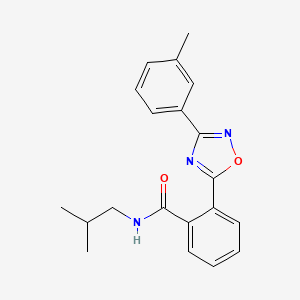


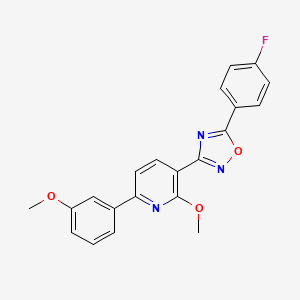
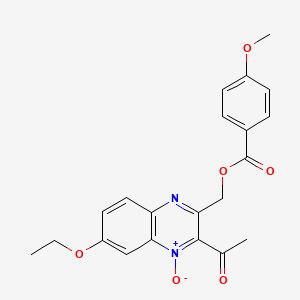
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
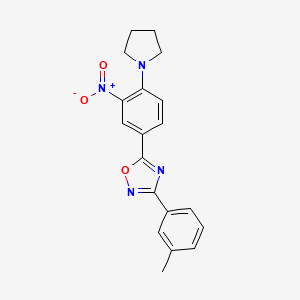
![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)